2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c18-16(22)11-25-17-19-10-15(20(17)13-6-2-1-3-7-13)12-5-4-8-14(9-12)21(23)24/h1-10H,11H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNLQQSIEYBGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thioacetamide under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is in the development of anticancer agents. Research indicates that this compound can inhibit specific enzymes and pathways associated with cancer cell proliferation.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines. For instance, related imidazole compounds have shown promising results in inhibiting the DENV2 NS2B-NS3 protease, which is critical for viral replication, suggesting potential antiviral properties as well .
Biological Research
The compound is utilized in enzyme inhibition studies and receptor binding assays. Its ability to interact with molecular targets allows researchers to explore its therapeutic potential.
Mechanism of Action
The mechanism involves binding to active sites or allosteric sites on enzymes, thereby blocking substrate access or altering enzyme conformation. This interaction is crucial for understanding the compound's biological effects .
Materials Science
Due to its unique structural properties, 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is being investigated for applications in developing novel materials with specific electronic or optical properties. The thioacetamide group enhances its reactivity, making it suitable for creating advanced materials .
Mechanism of Action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phenylthiazole Derivatives: These compounds share structural similarities with 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide and exhibit similar biological activities.
Nitrophenyl Imidazoles: These compounds also contain the nitrophenyl and imidazole moieties and are studied for their pharmacological properties.
Uniqueness
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the thioacetamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Imidazole Ring : A five-membered heterocyclic structure that plays a crucial role in biological interactions.
- Nitrophenyl Group : Imparts unique electronic properties and potential reactivity.
- Thioacetamide Moiety : Enhances the compound's biological reactivity and interaction capabilities.
The biological activity of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Reactive Intermediates : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
- Oxidative Stress Induction : The thioether linkage can generate reactive oxygen species (ROS), contributing to oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide may act as an anticancer agent by:
- Inhibiting pathways associated with cancer cell proliferation.
- Targeting specific enzymes involved in tumor growth and metastasis.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents. For example:
Neuroprotective Effects
In vitro studies have suggested that derivatives of this compound may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The uniqueness of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide lies in its combination of functional groups, particularly the thioacetamide moiety. A comparison with structurally similar compounds reveals the following:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-benzyl-5-(3-nitrophenyl)-1H-imidazole | Contains imidazole and nitrophenyl moieties | Antimicrobial properties |
| 2-(4-substituted phenyl)-1-substituted imidazole | Similar imidazole structure | Antifungal and anticancer activities |
| 2-(5-acetyl-4-methyl-imidazole)thio-N-methylacetamide | Shares imidazole and thio groups | Antimicrobial activity |
This table highlights how the presence of the thioacetamide group imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide:
- Cancer Cell Proliferation Inhibition :
- A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent.
- Neuroprotective Properties :
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide?
The synthesis of this compound requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) are often necessary for imidazole ring cyclization but must avoid decomposition of nitro groups .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while protic solvents (e.g., ethanol) may reduce yields due to competing side reactions .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate thioacetamide bond formation, but acidic conditions may degrade the nitro substituent .
- Purification : Column chromatography or recrystallization is essential to isolate the compound from byproducts like unreacted 3-nitrobenzaldehyde .
Q. How can structural characterization of this compound be validated experimentally?
A multi-technique approach is recommended:
- NMR spectroscopy : Confirm the presence of the imidazole C-H protons (δ 7.2–8.1 ppm) and the thioacetamide methylene group (δ 3.8–4.2 ppm) .
- Mass spectrometry : Validate the molecular ion peak at m/z 422.3 (calculated for C₁₈H₁₅N₃O₃S₂) .
- Elemental analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., C: 51.18%, N: 9.95%) .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO as a stock solvent (<5% v/v to avoid cytotoxicity) .
- Stability : The nitro group is susceptible to reduction under acidic or reducing conditions; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How do substituent variations on the imidazole ring affect biological activity?
Comparative studies of analogs reveal:
| Substituent Position | Activity (IC₅₀, µM) | Mechanism Insights |
|---|---|---|
| 3-Nitrophenyl (target) | 1.61 ± 1.92 | Enhanced electron-withdrawing effects improve enzyme inhibition . |
| 4-Methoxyphenyl | >1000 | Electron-donating groups reduce binding affinity to target proteins . |
| 3,4-Dichlorophenyl | 0.89 ± 0.12 | Halogenation increases lipophilicity and membrane permeability . |
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Molecular docking : Simulations with COX-2 or EGFR kinases show the nitro group forms hydrogen bonds with catalytic residues (e.g., Lys52 in COX-2) .
- ADMET predictions : Substituents like trifluoromethoxy (logP reduction) or thiazole rings (metabolic stability) optimize bioavailability .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 1.61 µM vs. 10 µM) often arise from differences in cell lines (HeLa vs. MCF-7) or assay protocols (MTT vs. SRB) .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., nitro-reduced amine derivatives) that may contribute to observed effects .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Batch vs. flow chemistry : Traditional batch methods yield ~60% purity, while continuous flow reactors improve consistency (>90%) but require precise control of nitro group stability .
- Cost of nitro precursors : 3-Nitrobenzaldehyde is expensive; alternative routes using nitration of benzaldehyde derivatives may reduce costs but risk byproduct formation .
Methodological Recommendations
- For SAR studies : Synthesize a library of analogs with systematic substitutions (e.g., halogenation at phenyl rings, alkylation of the thioacetamide chain) and test against a panel of enzymes .
- For mechanistic studies : Use fluorescence quenching assays to monitor binding to serum albumin or employ CRISPR-edited cell lines to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
